molecular formula C16H23N3O4 B11786303 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid

Cat. No.: B11786303
M. Wt: 321.37 g/mol
InChI Key: ACJKAFYSNXZABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid is a synthetic organic compound with the molecular formula C16H23O4N3. It is characterized by the presence of a piperidine ring, a nicotinic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The nicotinic acid moiety may interact with nicotinic receptors or other biological targets, influencing cellular processes and signaling pathways .

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-11-6-9-19(10-7-11)13-12(14(20)21)5-4-8-17-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

ACJKAFYSNXZABX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.